7.1. Insulin Resistance and Glucose Intolerance: Pioglitazone is widely studied for its role in ameliorating insulin resistance and glucose intolerance, particularly in models of type 2 diabetes. [, , , , , , , , , , , ] Research indicates that it enhances peripheral glucose disposal and improves insulin sensitivity. [, , , , , , ] Studies in animal models and human subjects show that Pioglitazone can improve glucose tolerance and reduce hyperglycemia. [, , , , , , , , , ]
7.2. Non-Alcoholic Fatty Liver Disease (NAFLD): Research suggests that Pioglitazone may have beneficial effects in treating NAFLD, a condition often associated with insulin resistance. [, , , ] Studies in animal models and human subjects indicate that Pioglitazone can improve liver function, reduce hepatic steatosis and inflammation, and potentially slow down fibrosis progression. [, , , ]
7.3. Cardiovascular Health: Pioglitazone has been investigated for its potential impact on cardiovascular health. [, , , , , ] Research suggests that Pioglitazone may exert anti-atherosclerotic effects, improve endothelial function, and potentially reduce the risk of cardiovascular events. [, , , , , ]
7.4. Neurological Conditions: Pioglitazone has been studied for its potential benefits in neurological conditions like Alzheimer's disease and traumatic brain injury. [, , ] Its anti-inflammatory and neuroprotective properties are being investigated. [, , ]
7.5. Cancer Research: Pioglitazone is being explored for its potential role in cancer prevention and treatment. [, ] Some studies suggest that Pioglitazone might inhibit the development of certain types of cancer, although more research is needed to confirm these findings. [, ]
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4